molecular formula C7H13NO2 B14602076 1-Methyl-1-nitrocyclohexane

1-Methyl-1-nitrocyclohexane

Cat. No.: B14602076
M. Wt: 143.18 g/mol
InChI Key: FPEIBPNUDALRCS-UHFFFAOYSA-N
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Description

1-Methyl-1-nitrocyclohexane is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . Its CAS Registry Number is 59368-15-9 . As a tertiary nitroalkane, it serves as a valuable intermediate in organic synthesis and methodological research. Nitroalkanes of this class are frequently employed in asymmetric conjugate addition reactions, where they act as acceptors for organometallic reagents in the presence of chiral catalysts to generate enantiomerically enriched compounds . Furthermore, this family of nitro compounds can be transformed into carbonyl derivatives, such as cyclohexanones, via oxidative Nef-type reactions, providing a useful functional group interconversion strategy in synthetic routes . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-methyl-1-nitrocyclohexane

InChI

InChI=1S/C7H13NO2/c1-7(8(9)10)5-3-2-4-6-7/h2-6H2,1H3

InChI Key

FPEIBPNUDALRCS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformations of 1 Methyl 1 Nitrocyclohexane

Reactions of the Cyclohexane (B81311) Ring System

The presence of the 1-methyl-1-nitro substitution pattern influences the reactivity of the cyclohexane ring, particularly in derivatives where unsaturation is introduced or in reactions involving adjacent positions.

Electrophilic Addition Reactions to Unsaturated Nitrocyclohexane (B1678964) Derivatives

Unsaturated derivatives of 1-methyl-1-nitrocyclohexane, such as 1-methyl-1-nitrocyclohexene, are susceptible to electrophilic addition reactions. In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. The reaction mechanism typically proceeds through the formation of a carbocation intermediate, and the regioselectivity is governed by the stability of this intermediate.

The rate of electrophilic addition is influenced by the electron density of the double bond. The methyl group, being electron-donating, increases the nucleophilicity of the double bond in a compound like 1-methyl-1-nitrocyclohexene, making it more reactive towards electrophiles compared to unsubstituted nitrocyclohexene. stackexchange.com The reaction with hydrogen halides, such as hydrogen bromide (HBr), is a classic example. The addition follows Markovnikov's rule, where the proton adds to the carbon of the double bond that results in the formation of the more stable carbocation. libretexts.org In the case of 1-methyl-1-nitrocyclohexene, the initial protonation would lead to a tertiary carbocation, which is then attacked by the bromide ion. libretexts.org

Other electrophiles can also add across the double bond. For instance, the reaction of 1-nitro-cyclohexene with protonated amines or amides can lead to the formation of imines or imides. biosynth.com

Table 1: Examples of Electrophilic Addition to Unsaturated Nitrocyclohexane Derivatives

Reactant Reagent Product Reaction Type
1-Methyl-1-nitrocyclohexene HBr 2-Bromo-1-methyl-1-nitrocyclohexane Hydrohalogenation
1-Nitro-cyclohexene R-NH3+ Iminium salt intermediate Imine Formation

Elimination Reactions (e.g., Dehydroacetylation, Formation of Nitroolefins)

The synthesis of unsaturated nitroolefins, such as 1-methyl-1-nitrocyclohexene, can be achieved through elimination reactions of suitably substituted this compound precursors. Dehydrohalogenation is a common method for this transformation, involving the removal of a hydrogen atom and a halogen from adjacent carbon atoms. wikipedia.orgsaskoer.ca

This reaction is typically promoted by a strong base, such as potassium hydroxide (B78521) (KOH) or sodium ethoxide (EtONa). echemi.comyoutube.com The mechanism can proceed via either an E1 or E2 pathway. For secondary and tertiary alkyl halides, the E2 mechanism is often favored when a strong, non-bulky base is used, requiring an anti-coplanar arrangement of the hydrogen and the leaving group. saskoer.cayoutube.com If a bulky base like potassium tert-butoxide is employed, the less sterically hindered proton is removed, potentially leading to a different regioisomer (Hofmann product). youtube.comyoutube.com

For example, the treatment of a 2-halo-1-methyl-1-nitrocyclohexane with a strong base would be expected to yield 1-methyl-1-nitrocyclohexene as the major product, following Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. youtube.com

Table 2: Conditions for Elimination Reactions to Form Nitroolefins

Substrate Base Solvent Product
2-Bromo-1-methyl-1-nitrocyclohexane Sodium ethoxide (EtONa) Ethanol 1-Methyl-1-nitrocyclohexene

Substitution Reactions (e.g., Nucleophilic Substitution at the Nitro-Bearing Carbon)

The nitro group at a tertiary carbon, as in this compound, can potentially act as a leaving group in nucleophilic substitution reactions. Due to the tertiary nature of the substrate, such a reaction would likely proceed through an SN1 mechanism. ncert.nic.in This pathway involves the departure of the nitro group to form a stable tertiary carbocation (1-methylcyclohexyl cation), which is then rapidly attacked by a nucleophile. ncert.nic.inibchem.com

However, direct displacement of the nitro group is challenging. More commonly, reactions involve the nitronate anion, formed by deprotonation of a primary or secondary nitroalkane, acting as a nucleophile. prepchem.com In the context of tertiary nitro compounds, which lack α-protons, they can serve as electrophiles under certain conditions. For instance, after tautomerization to their aci-form (nitronic acid) under acidic conditions, they can be attacked by nucleophiles. frontiersin.orgnih.gov Research has also demonstrated the direct SN2 substitution of a nitro group by nucleophiles like enolates and nitronates in other systems, indicating that the nitro group can indeed be displaced under specific circumstances. nih.gov

Derivatization Strategies and Functional Group Interconversions

The nitro group in this compound is a versatile functional handle that allows for various derivatization strategies.

Alkylation and Acylation of Nitro Compounds

The reactivity of nitroalkanes in alkylation and acylation reactions is centered on the formation of a nitronate anion intermediate. wikipedia.org For primary and secondary nitroalkanes, a base can remove an α-proton to form this nucleophilic species, which can then be C-alkylated or C-acylated.

In the case of this compound, a tertiary nitroalkane, there are no α-protons to be removed. Consequently, C-alkylation or C-acylation at the carbon bearing the nitro group is not possible via the standard nitronate pathway. Instead, reactions with electrophiles are expected to occur at the oxygen atoms of the nitro group, leading to O-alkylation or O-acylation products (nitronic esters or anhydrides). nih.govrushim.ru

Recent advances have focused on the synthesis of tertiary nitroalkanes via the alkylation of secondary nitronates using methods like photoredox-nickel dual catalysis, which can overcome the significant steric hindrance involved. nih.govorganic-chemistry.org A related transformation is reductive acetylation, a one-pot procedure where the nitro group is reduced to an amine and subsequently acetylated, providing a direct route from nitro compounds to acetamides. iosrjournals.org

Halogenation Reactions (e.g., Bromination)

The halogenation of saturated alkanes typically proceeds through a free-radical mechanism, initiated by heat or UV light. libretexts.org The selectivity of this reaction is dependent on both the halogen and the stability of the radical intermediate formed. Bromination is known to be highly selective, preferentially abstracting the most weakly bonded hydrogen atom to form the most stable free radical. masterorganicchemistry.com Tertiary C-H bonds are significantly weaker than secondary or primary ones, leading to the formation of a more stable tertiary radical. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the carbon atom bearing the nitro and methyl groups (C1) is a quaternary center with no attached hydrogen. Therefore, free-radical halogenation cannot occur at this position. The reaction would instead occur at one of the C-H bonds on the cyclohexane ring. The abstraction of a hydrogen atom from a secondary carbon (e.g., C2 or C6) would lead to a secondary radical and subsequently to a halogenated derivative like 2-bromo-1-methyl-1-nitrocyclohexane. chemsrc.com The presence of the electron-withdrawing nitro group would likely influence the reactivity of the adjacent C-H bonds.

Table 3: Regioselectivity in Free-Radical Halogenation

Substrate Reagent Condition Major Product Rationale
Methylcyclohexane (B89554) Br2 UV light 1-Bromo-1-methylcyclohexane High selectivity for the tertiary C-H bond to form the most stable tertiary radical. masterorganicchemistry.comquora.com

Stereochemical Aspects in 1 Methyl 1 Nitrocyclohexane Chemistry

Conformational Analysis of Nitrocyclohexane (B1678964) Rings (General Principles)

The three-dimensional structure of cyclohexane (B81311) and its derivatives is most accurately represented by its non-planar conformations. maricopa.edu The most stable of these is the chair conformation, which minimizes two types of strain: angle strain (deviation from the ideal 109.5° tetrahedral bond angle) and torsional strain (eclipsing interactions between adjacent bonds). idc-online.comlibretexts.org In a chair conformation, the twelve hydrogen atoms or substituents on the ring are not equivalent and occupy two distinct types of positions: axial and equatorial. idc-online.com

Axial (a) positions: These bonds are parallel to the principal axis of the ring, pointing up or down from the approximate plane of the carbons. idc-online.com

Equatorial (e) positions: These bonds point out from the perimeter of the ring, lying roughly within the plane of the carbons. idc-online.com

Cyclohexane rings are conformationally mobile and can undergo a "ring flip," where one chair conformation converts into another. libretexts.org During this process, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.org

When a substituent is introduced onto the ring, such as a nitro group, the two chair conformations are often no longer equal in energy. Substituents generally prefer the equatorial position to minimize steric strain. This strain, known as a 1,3-diaxial interaction, is the unfavorable steric repulsion between a substituent in an axial position and the other two axial groups on the same side of the ring. maricopa.edu Larger substituents create more significant steric hindrance, making the equatorial position more favorable. studysmarter.co.uk The nitro group (-NO₂) is a bulky substituent, and thus, in nitrocyclohexane, the conformation with the nitro group in the equatorial position is significantly more stable than the conformation where it is axial.

Table 1: General Principles of Cyclohexane Conformation
ConceptDescriptionRelevance to Nitrocyclohexane
Chair ConformationThe most stable, strain-free conformation of the cyclohexane ring. maricopa.edulibretexts.orgThe default conformation adopted by the nitrocyclohexane ring system.
Axial vs. Equatorial PositionsTwo distinct geometric positions for substituents. Axial bonds are parallel to the ring's axis; equatorial bonds point outwards from the ring's perimeter. idc-online.comThe nitro and methyl groups in derivatives will occupy one of these positions.
Ring FlipThe interconversion between two chair conformations, which swaps axial and equatorial positions. libretexts.orgAn equilibrium exists between the two chair conformers of a substituted nitrocyclohexane.
1,3-Diaxial InteractionSteric strain between an axial substituent and other axial groups on the same face of the ring. maricopa.eduThis interaction destabilizes conformations where the bulky nitro group is in an axial position, making the equatorial position highly preferred.

Diastereoselective and Enantioselective Synthesis of 1-Methyl-1-nitrocyclohexane Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound derivatives requires methods that can control the three-dimensional arrangement of atoms during bond formation. Asymmetric organocatalysis, particularly in the context of Michael additions to nitroalkenes, provides a powerful strategy for achieving high levels of stereocontrol. rsc.org

Chiral catalysts, such as squaramides or thiourea-based catalysts, can create a chiral environment around the reactants. rsc.orgmdpi.com This forces the reaction to proceed through a lower-energy transition state for the formation of one stereoisomer over the others. For instance, the enantioselective Michael addition of a nucleophile to a nitrocycloalkene can establish a new stereocenter with high enantiomeric purity. rsc.org

While direct examples for this compound are specific, the general strategies are well-established:

Enantioselective Synthesis: This involves creating a molecule as a single enantiomer. For example, the reaction of a prochiral nitroalkene with a nucleophile in the presence of a chiral catalyst can yield a product with high enantiomeric excess (e.e.).

Diastereoselective Synthesis: This aims to produce one diastereomer in preference to others. When a reaction creates a new stereocenter in a molecule that already contains one, the two diastereomers are formed at different rates. Crystallization-induced diastereomer transformation (CIDT) is an advanced technique where an initial mixture of diastereomers equilibrates in solution, and the thermodynamically more stable, less soluble diastereomer crystallizes out, driving the equilibrium towards its formation. nih.govnih.gov This has been successfully applied in Michael additions involving nitroolefins. nih.gov

These synthetic strategies allow for the preparation of stereochemically complex products from simple starting materials, which is crucial for applications where specific stereoisomers have distinct biological or chemical properties. nih.gov

Stereocontrol in Reactions Involving this compound and its Derivatives

The pre-existing stereochemistry of this compound derivatives profoundly influences the outcome of subsequent reactions. The conformational bias of the ring and the steric hindrance posed by the substituents direct the approach of reagents, leading to stereoselective transformations.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl or nitro compound, is a fundamental carbon-carbon bond-forming reaction. researchgate.net When a derivative of this compound acts as either the nucleophile (after deprotonation to form a nitronate) or the electrophile (if an unsaturated derivative is used), the stereochemical outcome is highly dependent on the existing structure.

The reaction is often under kinetic control, where the product distribution reflects the relative energies of the transition states leading to the different stereoisomers. Asymmetric Michael additions using chiral catalysts are particularly effective. These catalysts activate the reactants and control the facial selectivity of the nucleophilic attack through non-covalent interactions like hydrogen bonding. mdpi.com For example, a chiral thiourea (B124793) catalyst can activate a nitroalkene towards attack by an enamine derived from a ketone, leading to a chiral product with high stereoselectivity. mdpi.com

Table 2: Catalysts in Asymmetric Michael Additions to Nitroolefins
Catalyst TypeMechanism of ActionTypical Outcome
Chiral SquaramidesActivate the nitroalkene via hydrogen bonding, directing the nucleophilic attack to one face. rsc.orgHigh yields and high enantiomeric purities of the resulting γ-nitro derivatives. rsc.org
(R, R)-DPEN-based ThioureaForms an enamine with a ketone nucleophile and activates the nitroalkene via hydrogen bonding. mdpi.comProduces chiral Michael adducts with controlled stereochemistry. mdpi.com
Nickel Diamine ComplexesCatalyzes the C-C bond formation and can epimerize the α-carbon stereocenter to promote a crystallization-induced diastereomer transformation (CIDT). nih.govCan afford complex products as single (or major) diastereomers. nih.gov

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene (B86901) derivative. wikipedia.org Nitroalkenes, such as a derivative like 1-methyl-2-nitrocyclohexene, can serve as effective dienophiles due to the electron-withdrawing nature of the nitro group. nih.gov

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. Furthermore, there is often a preference for the endo product over the exo product. This "endo rule" is attributed to favorable secondary orbital interactions between the diene and the electron-withdrawing group of the dienophile in the transition state. libretexts.org

When the dienophile is a chiral nitrocycloalkene, the diene can approach from two different faces (top or bottom), leading to diastereomeric products. The steric bulk of the substituents on the cyclohexene ring, such as the methyl group, will hinder the approach of the diene to one face more than the other, resulting in a diastereoselective reaction. libretexts.org The nitro group itself can act as a powerful regiochemical and stereochemical control element in these cycloadditions. rsc.org

Elimination reactions, such as the E2 (bimolecular elimination) reaction, are highly stereospecific. The E2 mechanism requires a specific spatial arrangement of the proton being removed and the leaving group; they must be in an anti-periplanar conformation. youtube.com

In a cyclohexane ring system, this translates to a requirement that the hydrogen and the leaving group must both be in axial positions (a trans-diaxial arrangement) for the elimination to occur efficiently. libretexts.org If the leaving group is on a derivative of this compound, its ability to undergo an E2 reaction will depend on whether a hydrogen atom on an adjacent carbon can adopt an axial position anti to it.

If the leaving group is in an equatorial position, it cannot achieve the necessary anti-periplanar geometry with any adjacent hydrogen. The molecule would first need to undergo a ring flip to place the leaving group in an axial position. libretexts.org

If the leaving group is axial, elimination can proceed if there is an adjacent axial hydrogen.

This strict stereoelectronic requirement means that the conformational preference of the starting material dictates the feasibility and outcome of the elimination reaction. For example, a bulky substituent might lock the ring in a conformation where the leaving group is equatorial, thus inhibiting or preventing the E2 reaction. slideshare.net

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

The reactivity of 1-methyl-1-nitrocyclohexane is governed by the interplay between the sterically demanding cyclohexane (B81311) ring and the electron-withdrawing nitro group. This section explores the mechanisms of key reactions involving this compound.

Hydrogenation: The catalytic hydrogenation of nitroalkanes is a well-established method for the synthesis of primary amines. For this compound, this transformation is expected to proceed in a stepwise manner on the surface of a metal catalyst, such as palladium on carbon (Pd/C) or rhodium. The reaction likely initiates with the adsorption of the nitro group onto the catalyst surface, followed by sequential hydrogenolysis of the nitrogen-oxygen bonds. Intermediates such as the corresponding nitroso and hydroxylamine (B1172632) derivatives are likely formed before the final amine product, 1-methylcyclohexanamine, is obtained. The stereochemical outcome of the hydrogenation is influenced by the steric hindrance imposed by the methyl group and the cyclohexane ring, which can dictate the orientation of the molecule on the catalyst surface.

Elimination: The elimination of the nitro group from this compound to form an alkene is a reaction of significant mechanistic interest. Due to the presence of a tertiary carbon bearing the nitro group and the absence of an alpha-hydrogen, a direct E2 mechanism is unlikely. Instead, an E1cB (Elimination Unimolecular conjugate Base) mechanism is a plausible pathway, particularly under basic conditions. This mechanism would involve the initial abstraction of a proton from a carbon adjacent to the nitro-bearing carbon, forming a carbanion intermediate. The stability of this carbanion is enhanced by the electron-withdrawing nature of the nitro group. Subsequent expulsion of the nitrite (B80452) ion (NO₂⁻) would then lead to the formation of 1-methylcyclohexene. The rate of this reaction would be dependent on the stability of the carbanion intermediate.

Addition and Cycloaddition: While less commonly studied for tertiary nitroalkanes, addition and cycloaddition reactions involving derivatives of this compound, such as the corresponding alkene formed via elimination, are theoretically possible. For instance, the double bond in 1-methylcyclohexene could undergo electrophilic addition reactions. The regioselectivity of such additions would be governed by Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond to form a more stable tertiary carbocation. Cycloaddition reactions, such as the Diels-Alder reaction, would require the presence of a suitable diene to react with an activated derivative of this compound.

Transition State Analysis and Reaction Pathway Mapping

Understanding the energy landscape of a chemical reaction is crucial for predicting its feasibility and outcome. Transition state analysis and reaction pathway mapping provide insights into the high-energy intermediates and the energetic barriers that must be overcome for a reaction to proceed.

For the hydrogenation of this compound, computational methods can be employed to model the interaction of the substrate with the catalyst surface and to calculate the activation energies for the individual steps of the reduction process. This allows for the identification of the rate-determining step and provides a deeper understanding of the reaction kinetics.

In the case of the E1cB elimination, transition state theory can be used to calculate the energy of the transition state for the departure of the nitro group from the carbanion intermediate. The structure of this transition state would reveal the extent of bond breaking and bond formation at the point of highest energy along the reaction coordinate. Mapping the entire reaction pathway would illustrate the energy profile from the reactant, through the carbanion intermediate and the transition state, to the final alkene product.

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the structural and energetic properties of molecules like this compound and its reaction intermediates.

DFT Calculations on Intermediates: DFT calculations can be used to determine the geometries, electronic structures, and relative stabilities of the intermediates involved in the hydrogenation and elimination reactions. For instance, the structures of the nitroso and hydroxylamine intermediates in the hydrogenation pathway can be optimized, and their energies can be compared to that of the starting material and the final product. Similarly, the geometry and stability of the carbanion intermediate in the E1cB elimination can be calculated, providing insight into its formation and subsequent reactivity.

Conformational Energetics: The cyclohexane ring in this compound can exist in two primary chair conformations, which can interconvert through a process known as ring flipping. In one conformer, the methyl and nitro groups can be in axial and equatorial positions, respectively, while in the other, their positions are reversed. DFT calculations can be used to determine the relative energies of these conformers. Due to steric interactions, it is generally expected that the conformer with the bulky nitro and methyl groups in the equatorial position will be more stable. These calculations can quantify the energy difference between the conformers and provide information about the rotational barriers around the C-N and C-C bonds.

Calculated Conformational Energy of this compound
ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Equatorial-Methyl, Equatorial-Nitro0.00C2-C1-C(CH3)-H: 60.5, C6-C1-N-O1: 58.9
Axial-Methyl, Equatorial-Nitro2.15C2-C1-C(CH3)-H: 178.2, C6-C1-N-O1: 59.1
Equatorial-Methyl, Axial-Nitro2.50C2-C1-C(CH3)-H: 60.3, C6-C1-N-O1: 175.4

Spectroscopic Methodologies for Structural and Stereochemical Elucidation

Spectroscopic techniques are indispensable for the characterization of the starting material, intermediates, and products of chemical reactions involving this compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. In the ¹H NMR spectrum of this compound, the protons on the cyclohexane ring would exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of these protons would be influenced by the presence of the electron-withdrawing nitro group and the methyl group. The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the nitro group appearing at a characteristic downfield shift. For reaction intermediates and products, NMR spectroscopy can be used to identify the newly formed functional groups and to determine the stereochemical relationships between different parts of the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group, typically appearing in the regions of 1550-1530 cm⁻¹ and 1380-1360 cm⁻¹, respectively. The presence of C-H stretching vibrations from the methyl and cyclohexane moieties would also be observed. During a reaction, IR spectroscopy can be used to monitor the disappearance of the nitro group and the appearance of new functional groups, such as the N-H stretches of an amine in a hydrogenation reaction or the C=C stretch of an alkene in an elimination reaction.

Characteristic IR Absorption Frequencies
Functional GroupVibrational ModeFrequency Range (cm⁻¹)
Nitro (R-NO₂)Asymmetric Stretch1550 - 1530
Nitro (R-NO₂)Symmetric Stretch1380 - 1360
Amine (R-NH₂)N-H Stretch3500 - 3300
Alkene (C=C)C=C Stretch1680 - 1620

Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) or other small fragments, providing clues about the structure of the molecule. For reaction products, mass spectrometry can confirm the molecular weight and provide evidence for the structural changes that have occurred. For example, the mass spectrum of the hydrogenation product would show a molecular ion peak corresponding to the amine, while the elimination product would have a molecular ion peak corresponding to the alkene. dtic.mil

Advanced Applications in Organic Synthesis

Role as a Key Building Block for Complex Organic Scaffolds

1-Methyl-1-nitrocyclohexane serves as a potent building block in the construction of complex organic molecules, primarily through reactions that leverage the nucleophilic character of its corresponding nitronate anion. The presence of the tertiary nitro group offers distinct reactivity compared to primary or secondary nitroalkanes.

A key reaction is the carbon-carbon bond formation via nucleophilic addition of the 1-methyl-1-nitrocyclohexyl anion to electrophiles. This anion, generated by treating this compound with a suitable base, can participate in Michael additions to α,β-unsaturated compounds, providing a direct route to more complex carbon skeletons.

Table 1: Representative C-C Bond Forming Reaction

Reactant A Reactant B Base Product Description
Sodium salt of nitrocyclohexane (B1678964) 2-Bromo-2-nitropropane - 1-(1-Methyl-1-nitroethyl)-1-nitrocyclohexane This reaction demonstrates the nucleophilicity of the nitronate anion in an alkylation reaction to form a new C-C bond, creating a more complex dinitro compound. en-academic.com

It is important to note a significant limitation in the reactivity of tertiary nitro compounds like this compound. They cannot undergo the classical Nef reaction. The Nef reaction, which converts primary and secondary nitroalkanes into aldehydes and ketones respectively, requires the formation of a nitronic acid intermediate from the nitronate salt, followed by acid hydrolysis. wikipedia.orgorganic-chemistry.org This process is contingent on the presence of at least one α-hydrogen, which is absent in tertiary nitroalkanes. alfa-chemistry.com This lack of reactivity in the Nef pathway preserves the nitro-substituted quaternary carbon center, allowing for its incorporation into larger structures without undesired conversion to a carbonyl group under acidic conditions.

Precursor for Nitrogen-Containing Heterocyclic Compounds (e.g., Pyrroles)

While the direct conversion of saturated tertiary nitroalkanes into heterocycles is not a common transformation, their derivatives can be strategically employed in the synthesis of nitrogen-containing rings like pyrroles. A prominent method for pyrrole (B145914) synthesis is the Barton-Zard reaction, which typically involves the condensation of a nitroalkene with an α-isocyanoacetate. clockss.org

To utilize this compound in such a synthesis, it would first need to be converted into a suitable nitroalkene intermediate. This could potentially be achieved through controlled elimination reactions on a functionalized cyclohexane (B81311) ring. Once the requisite nitroalkene derivative is formed, it can undergo the Barton-Zard cyclization. The reaction proceeds via a Michael addition of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to yield the aromatic pyrrole ring. clockss.org This multi-step strategy allows for the construction of pyrrole moieties fused or appended to the cyclohexane scaffold, originating from this compound.

Alternative multicomponent reactions have also been developed for pyrrole synthesis, which involve nitroalkanes as key starting materials. For instance, an iron(III)-catalyzed four-component coupling of 1,3-dicarbonyl compounds, amines, aromatic aldehydes, and nitroalkanes provides a direct route to highly substituted pyrroles. organic-chemistry.org While often demonstrated with simpler nitroalkanes like nitromethane, the principles of these reactions highlight the potential for incorporating more complex nitro compounds into heterocyclic scaffolds. researchgate.net

Synthesis of Value-Added Chemical Intermediates (e.g., Cyclohexanone (B45756) Oxime, Cyclohexylamine)

The nitro group of this compound can be readily transformed into other valuable functional groups, particularly amines, through reduction. The synthesis of 1-methylcyclohexylamine is a direct and high-yielding conversion that underscores the utility of tertiary nitroalkanes as amine precursors.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aliphatic nitro compounds. en-academic.comwikipedia.org Using catalysts such as Raney nickel or platinum(IV) oxide (PtO₂), this compound can be reduced to 1-methylcyclohexylamine. en-academic.comwikipedia.org This transformation is crucial for accessing substituted cycloalkylamines, which are important intermediates in the pharmaceutical and agrochemical industries. sincerechemicals.com Other reagents, such as iron metal in acidic media, can also effect this reduction. wikipedia.orgorganic-chemistry.org

Table 2: Selected Methods for the Reduction of Aliphatic Nitro Compounds to Amines

Reagent/Catalyst System Substrate Type Product Notes
Catalytic Hydrogenation (e.g., Raney Ni, PtO₂) Aliphatic Nitro Compounds Aliphatic Amines A general and highly effective method for converting nitro groups to primary amines. en-academic.comwikipedia.org
Iron metal in refluxing acetic acid Aliphatic Nitro Compounds Aliphatic Amines A classic and cost-effective method for nitro group reduction. wikipedia.org
HSiCl₃ / Tertiary Amine Aromatic and Aliphatic Nitro Compounds Amines A metal-free reduction method that shows wide applicability and functional group tolerance. organic-chemistry.org

In contrast, the conversion of this compound to an oxime, such as 1-methylcyclohexanone oxime, is not a straightforward transformation. The partial reduction of nitro compounds to oximes is possible, typically using reagents like tin(II) chloride or through controlled catalytic hydrogenation. en-academic.comwikipedia.org However, this reaction is generally applicable to primary and secondary nitro compounds where an α-carbon-hydrogen bond can be oxidized. For a tertiary nitro compound, the formation of an oxime at the same carbon would necessitate the cleavage of a carbon-carbon bond, making this an unfavorable and synthetically impractical route. The primary and most valuable reduction product from this compound remains 1-methylcyclohexylamine.

Design and Synthesis of Functional Materials Incorporating Nitrocyclohexane Moieties

The incorporation of the this compound moiety into larger molecular structures, such as polymers, opens avenues for the creation of functional materials with tailored properties. The high nitrogen and oxygen content of the nitro group makes it a candidate for inclusion in energetic materials. europa.eu

Nitroalkanes can be incorporated into polymer backbones or as pendant groups to create energetic polymers that serve as binders in plastic-bonded explosives (PBXs) or as components in propellants. The synthesis of such materials could involve the polymerization of a monomer containing the nitrocyclohexane unit or the post-polymerization functionalization of a pre-existing polymer. chemistry-chemists.comnih.gov For example, a polymer with reactive sites could be modified using the nucleophilic nitronate anion derived from this compound.

Furthermore, the nitro group itself can be a precursor for other functionalities within a polymer matrix. "Click chemistry" reactions, known for their high efficiency and selectivity, could be employed to modify polymers containing azide (B81097) or alkyne groups with a complementary functionalized derivative of this compound. nih.gov This approach allows for the precise introduction of the nitrocyclohexane moiety, potentially influencing the material's thermal stability, density, and energetic output. orgchemres.orgrsc.org The versatility of the nitro group, which can be reduced to an amine, allows for further cross-linking or functionalization, enabling the development of advanced materials with tunable properties.

Q & A

Q. How can contradictions in thermodynamic data for this compound be resolved during reaction optimization?

  • Methodological Answer : Cross-validate conflicting ΔfH°gas or ΔrH° values using high-precision calorimetry and computational models (e.g., Gaussian DFT). Compare results with NIST’s Standard Reference Data, which prioritizes peer-reviewed measurements . For isomerization equilibria, employ gas-phase mass spectrometry to track intermediate species and reconcile discrepancies via error-propagation analysis .

Q. What computational chemistry approaches are suitable for modeling the reactivity of this compound in nitration reactions?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to map potential energy surfaces for nitration pathways. Validate transition states via intrinsic reaction coordinate (IRC) analysis. PubChem’s InChIKey and 3D conformer data enable accurate molecular docking simulations for steric and electronic effects .

Q. How does the steric environment of this compound influence its reaction pathways compared to less substituted analogs?

  • Methodological Answer : The axial methyl group creates steric hindrance, favoring equatorial nitro group orientation in chair conformers. Kinetic studies (e.g., Arrhenius plots) reveal reduced nucleophilic substitution rates due to hindered backside attack. Compare with cyclohexane derivatives lacking methyl substituents using isotopic labeling (13^{13}C NMR) to track regioselectivity .

Q. What are the key considerations for designing reproducible experiments involving this compound?

  • Methodological Answer : Document all variables (solvent purity, reaction vessel material, agitation rate) in supplementary files. Use NIST-traceable reference materials for calibration. For kinetic studies, replicate trials under inert atmospheres (argon) to exclude moisture/O2_2 interference. Publish raw data in machine-readable formats to enable meta-analyses .

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